3-Bromomethyl-4-fluorophenylboronic acid pinacol ester
Overview
Description
“3-Bromomethyl-4-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .
Molecular Structure Analysis
The empirical formula of “3-Bromomethyl-4-fluorophenylboronic acid pinacol ester” is C13H18BBrO2 . Its molecular weight is 297.00 .Chemical Reactions Analysis
Pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the area of catalysis and synthetic methods .
Summary of the Application
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation, the removal of a boron group from an organic compound, is not well developed . This research reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Methods of Application or Experimental Procedures
The method involves a radical approach to catalytic protodeboronation . This is paired with a Matteson–CH2–homologation, a process that allows for the formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
Specific Scientific Field
This application is in the field of Organic Chemistry, particularly in the area of cross-coupling reactions .
Summary of the Application
The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, such as boronic acid pinacol esters .
Methods of Application or Experimental Procedures
The SM coupling reaction involves the use of a palladium catalyst and a base . The organoboron reagent is coupled with an organic halide or pseudohalide to form a new carbon–carbon bond .
Results or Outcomes
The SM coupling reaction has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Preparation of Biologically Active Terphenyls
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
4-Fluorophenylboronic acid, which is structurally similar to “3-Bromomethyl-4-fluorophenylboronic acid pinacol ester”, can be used to make novel biologically active terphenyls .
Hydrolysis of Phenylboronic Pinacol Esters
Specific Scientific Field
This application is in the field of Biochemistry .
Results or Outcomes
The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation of Substituted 3-Phenyl-4H-1-Benzopyran-4-Ones
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
4-Aminophenylboronic acid pinacol ester, which is structurally similar to “3-Bromomethyl-4-fluorophenylboronic acid pinacol ester”, can be used as a reagent for the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones .
Methods of Application or Experimental Procedures
The method involves reacting with iodochromones via Pd catalyzed Suzuki-Miyaura cross-coupling reaction .
Future Directions
properties
IUPAC Name |
2-[3-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOMTZAOMQFSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-4-fluorophenylboronic acid pinacol ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.